![molecular formula C10H14N2 B6184430 rac-(2R,3R)-1-methyl-2-phenylazetidin-3-amine, cis CAS No. 2624109-16-4](/img/no-structure.png)
rac-(2R,3R)-1-methyl-2-phenylazetidin-3-amine, cis
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Description
The term “rac” in the name indicates that the compound is a racemic mixture, which is an equimolar mixture of two enantiomers . Enantiomers are molecules that are mirror images of each other and are non-superimposable . The (2R,3R) denotes the absolute configuration of the chiral centers in the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, retrosynthetic analysis is a common strategy used in organic synthesis . This involves working backward from the target molecule to identify potential precursors and reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. The (2R,3R) in the name suggests that the compound has two chiral centers, which can significantly influence its physical and chemical properties .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., are typically determined experimentally. Enantiomers have identical physical properties, making it difficult to separate them .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-1-methyl-2-phenylazetidin-3-amine, cis involves the preparation of the starting material, (2R,3R)-1-methyl-2-phenylazetidin-3-ol, followed by its conversion to the target compound through a series of reactions.", "Starting Materials": [ "(R)-phenylglycinol", "methylamine", "sodium cyanoborohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium chloride", "sodium sulfate", "ethyl acetate", "water" ], "Reaction": [ "1. (R)-phenylglycinol is reacted with methylamine in the presence of sodium cyanoborohydride to form (2R,3R)-1-methyl-2-phenylazetidin-3-ol.", "2. The resulting alcohol is then treated with acetic acid and sodium hydroxide to form the corresponding acetate ester.", "3. The ester is then reduced with sodium borohydride to form the corresponding alcohol.", "4. The alcohol is then treated with hydrochloric acid and sodium nitrite to form the corresponding diazonium salt.", "5. The diazonium salt is then reacted with sodium bisulfite to form the corresponding sulfonamide.", "6. The sulfonamide is then treated with sodium hydroxide to form the target compound, rac-(2R,3R)-1-methyl-2-phenylazetidin-3-amine, cis.", "7. The final product is isolated and purified using standard techniques such as extraction with ethyl acetate and drying over sodium sulfate." ] } | |
CAS RN |
2624109-16-4 |
Product Name |
rac-(2R,3R)-1-methyl-2-phenylazetidin-3-amine, cis |
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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